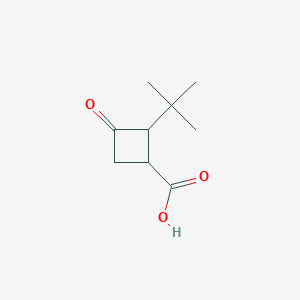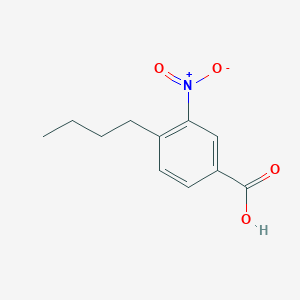
4-Butyl-3-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butyl-3-nitrobenzoic acid is an organic compound belonging to the class of nitrobenzoic acids It is characterized by a butyl group attached to the fourth carbon of the benzene ring and a nitro group attached to the third carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Butyl-3-nitrobenzoic acid can be synthesized through a multi-step process involving nitration and subsequent functional group transformations. One common method involves the nitration of 4-butylbenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products .
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes followed by purification steps such as recrystallization. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Butyl-3-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents.
Oxidation: The butyl group can be oxidized to a carboxylic acid group under strong oxidative conditions.
Common Reagents and Conditions:
Reduction: Tin and hydrochloric acid, or catalytic hydrogenation.
Substitution: Sodium methoxide in methanol.
Oxidation: Potassium permanganate in acidic medium.
Major Products Formed:
Reduction: 4-Butyl-3-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Oxidation: 4-Carboxy-3-nitrobenzoic acid.
Applications De Recherche Scientifique
4-Butyl-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-butyl-3-nitrobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The butyl group can influence the compound’s hydrophobicity and membrane permeability, affecting its distribution and activity within biological systems .
Comparaison Avec Des Composés Similaires
4-Nitrobenzoic acid: Lacks the butyl group, making it less hydrophobic.
3-Nitrobenzoic acid: Has the nitro group in a different position, affecting its reactivity and properties.
4-Butylbenzoic acid: Lacks the nitro group, resulting in different chemical behavior.
Uniqueness: 4-Butyl-3-nitrobenzoic acid is unique due to the presence of both the butyl and nitro groups, which confer distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C11H13NO4 |
|---|---|
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
4-butyl-3-nitrobenzoic acid |
InChI |
InChI=1S/C11H13NO4/c1-2-3-4-8-5-6-9(11(13)14)7-10(8)12(15)16/h5-7H,2-4H2,1H3,(H,13,14) |
Clé InChI |
KWLJDYLRBBSILI-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-6-Ethynyl-5-azaspiro[2.4]heptane](/img/structure/B15305104.png)
![rac-(4aR,7aR)-2H,4aH,5H,6H,7H,7aH-pyrano[2,3-c]pyrrole hydrochloride](/img/structure/B15305107.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid](/img/structure/B15305108.png)
![4-[(2-Aminopropyl)carbamoyl]butanoic acid](/img/structure/B15305115.png)
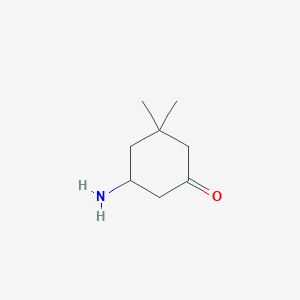
![7-bromo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine dihydrochloride](/img/structure/B15305130.png)
![tert-butylN-[5-(prop-2-yn-1-yloxy)pentyl]carbamate](/img/structure/B15305134.png)
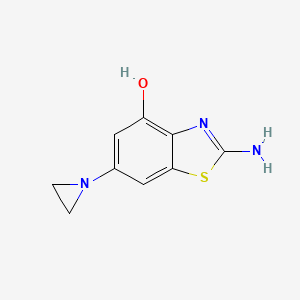
![tert-butyl N-[4-(cyclopropylmethoxy)-2-iodophenyl]carbamate](/img/structure/B15305143.png)
![4-(2-{[(3,4-Dihydroxyphenyl)methyl]amino}ethyl)benzene-1,2-diol hydrochloride](/img/structure/B15305151.png)
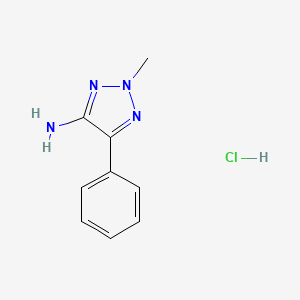
![Tert-butyl 3-{[(2-aminoethyl)amino]methyl}azetidine-1-carboxylate dihydrochloride](/img/structure/B15305163.png)
